

Synthesis of 4-Anilino-7-Methoxyquinazoline Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 7-Methoxyquinazoline

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Introduction

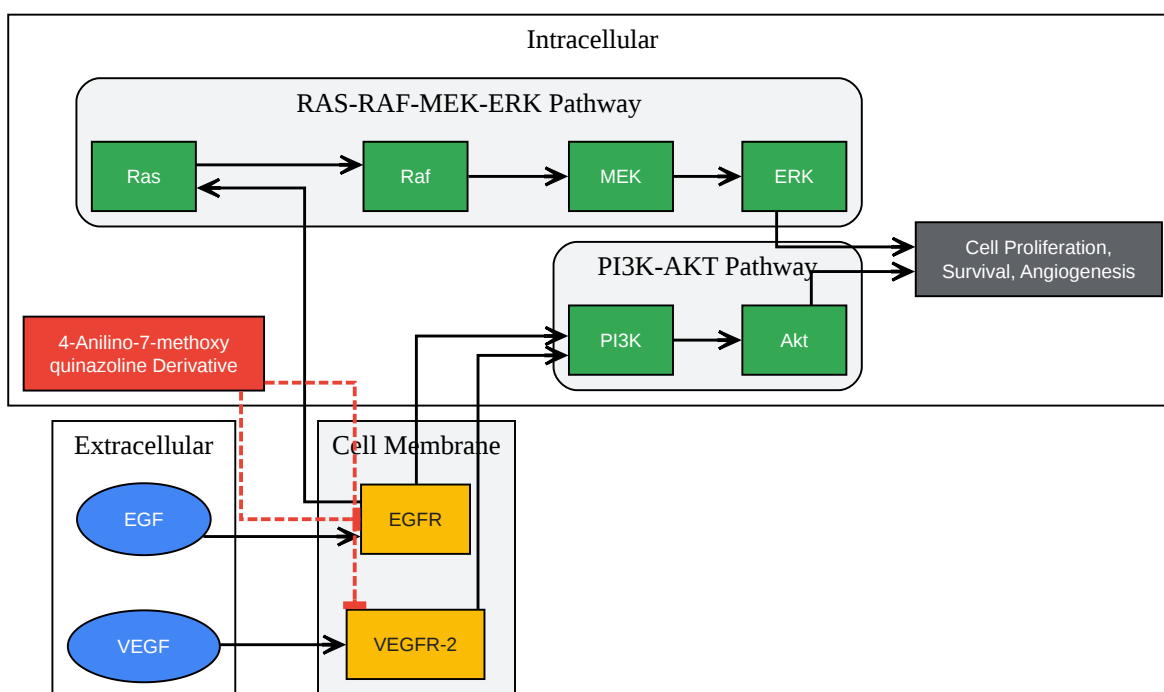
4-Anilinoquinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent and diverse biological activities.[1] This structural scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, due to its effectiveness as a kinase inhibitor.[2][3] A significant number of approved drugs and clinical candidates are based on the 4-anilinoquinazoline core, highlighting its therapeutic importance.[4]

The primary mechanism of action for many of these derivatives involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[5] [6] Dysregulation of these pathways is a hallmark of many cancers, making EGFR and VEGFR prime targets for therapeutic intervention.[4] 4-Anilinoquinazoline compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[5]

This document provides detailed protocols for the synthesis of 4-anilino-7-methoxyquinazoline derivatives, summarizes key quantitative data on their biological activity, and illustrates the relevant signaling pathways and experimental workflows.

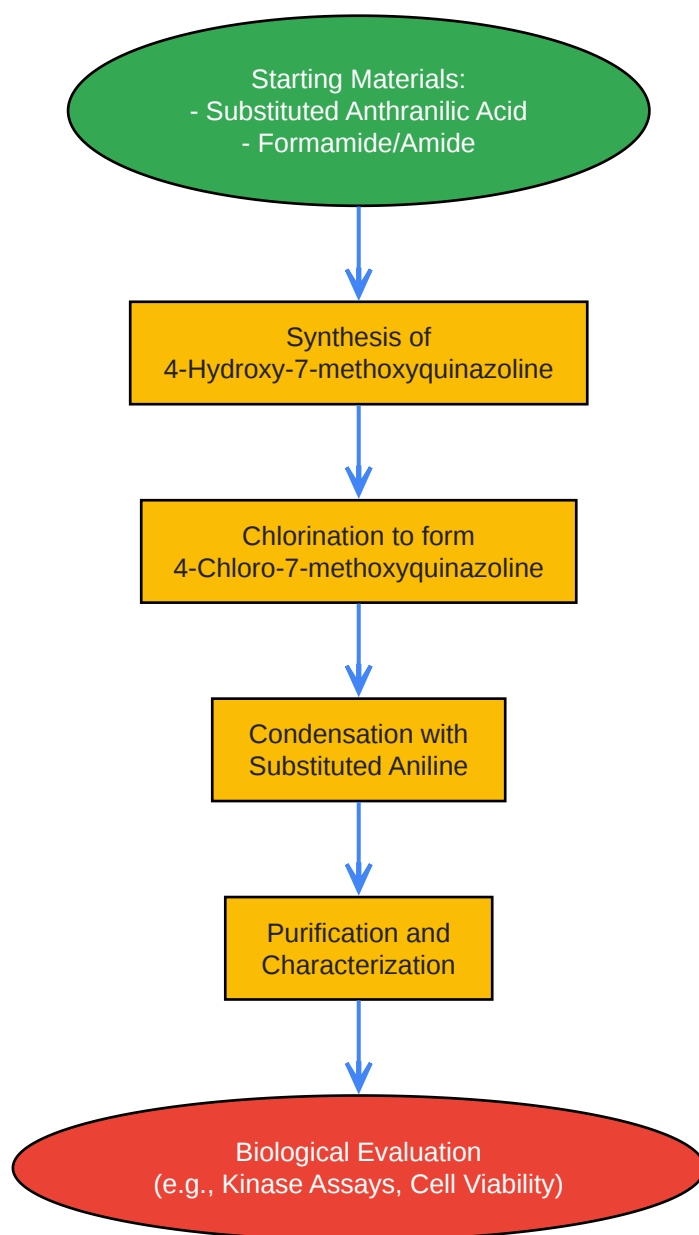
Signaling Pathways and Experimental Workflows

The anticancer effects of 4-anilino-7-methoxyquinazoline derivatives are primarily attributed to their ability to inhibit key signaling pathways involved in tumor growth and progression. The following diagrams illustrate the targeted pathways and a general workflow for the synthesis and evaluation of these compounds.



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Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.



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Figure 2: General Synthesis and Evaluation Workflow.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 4-anilinoquinazoline derivatives against key molecular targets and cancer cell lines.

Compound/Derivative	Target(s)	IC50 Value	Cell Line	IC50 Value
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline	EGFR	0.025 nM[3][5]	-	-
Vandetanib (ZD6474)	VEGFR-2	40 nM[5]	HUVEC (VEGF-stimulated proliferation)	60 nM[5]
VEGFR-3	110 nM[5]	PC-9	90 nM[5]	
EGFR	500 nM[5]	A549	>10 µM[5]	
Compound 19h (a 2-nitroimidazole derivative)	EGFR	0.47 nM[7]	A549	Sub-micromolar[7]
HT-29	Sub-micromolar[7]			
Compound 1f (a 7-fluoro-4-anilinoquinoline)	-	-	HeLa	< 1 µM[4]
BGC823	< 1 µM[4]			
Compound 2i (an 8-methoxy-4-anilinoquinoline)	-	-	HeLa	< 1 µM[4]
BGC823	< 1 µM[4]			

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-anilino-7-methoxyquinazoline derivatives.

Protocol 1: General Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives

This protocol outlines a common synthetic route involving the preparation of a 4-chloro-7-methoxyquinazoline intermediate followed by condensation with a substituted aniline.[2][8]

Step 1: Synthesis of 7-Methoxy-3,4-dihydroquinazolin-4-one

- A mixture of 2-amino-4-methoxybenzoic acid and formamide is heated at 120-130 °C for 4 hours.
- The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
- The solid is washed with water and then recrystallized from ethanol to yield 7-methoxy-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline

- To a stirred suspension of 7-methoxy-3,4-dihydroquinazolin-4-one in thionyl chloride (SOCl₂), a catalytic amount of dimethylformamide (DMF) is added.[9]
- The reaction mixture is refluxed for 2-3 hours until a clear solution is obtained.
- Excess thionyl chloride is removed under reduced pressure.
- The residue is treated with a cold saturated sodium bicarbonate solution to neutralize any remaining acid.
- The resulting solid is filtered, washed with water, and dried to give 4-chloro-7-methoxyquinazoline.

Step 3: Synthesis of 4-Anilino-7-methoxyquinazoline Derivatives

- A mixture of 4-chloro-7-methoxyquinazoline and a substituted aniline (1.1 equivalents) in isopropanol is refluxed for 4-6 hours.[2]
- The reaction is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is cooled to room temperature.
- The precipitated solid is collected by filtration, washed with isopropanol, and then with diethyl ether.
- The crude product is purified by column chromatography or recrystallization from a suitable solvent to afford the desired 4-anilino-**7-methoxyquinazoline** derivative.

Characterization: The synthesized compounds are typically characterized using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm their structure and purity.[\[1\]](#)

Protocol 2: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[\[10\]](#)
[\[11\]](#)

- A mixture of the appropriate 4-chloroquinazoline (1 equivalent) and the substituted aniline (1.2 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is placed in a microwave reactor vessel.
- The reaction is irradiated in a microwave synthesizer at a specified temperature and power for a short duration (typically 10-30 minutes).[\[10\]](#)[\[11\]](#)
- After the reaction is complete, the vessel is cooled to room temperature.
- The resulting precipitate is collected by filtration.
- The solid is washed with the reaction solvent and dried under vacuum.
- If necessary, the product is further purified by column chromatography or recrystallization.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a target kinase (e.g., EGFR).

- The kinase assay is performed in a 96-well plate format.

- Each well contains the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- The synthesized compounds are added to the wells at various concentrations.
- The reaction is incubated at a specific temperature for a defined period.
- The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.
- The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.^[1]

- Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
- After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

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